![molecular formula C18H17NO2 B1363186 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 313498-12-3](/img/structure/B1363186.png)
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Overview
Description
“1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid” is a chemical compound with the CAS Number: 313498-12-3 . Its molecular weight is 279.34 . The IUPAC name for this compound is 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO2/c1-12-13 (2)19 (11-14-6-4-3-5-7-14)17-9-8-15 (18 (20)21)10-16 (12)17/h3-10H,11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.34 . It is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid: serves as a precursor in the synthesis of various heterocyclic compounds. These structures are pivotal in the development of new pharmaceuticals due to their presence in many biologically active molecules .
Antimicrobial Agents
Research indicates that derivatives of indole, such as 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid , show promise in developing antimicrobial agents. This is particularly relevant in the fight against antibiotic-resistant bacteria .
Anti-inflammatory and Analgesic Activities
Indole derivatives have been reported to exhibit anti-inflammatory and analgesic properties. While specific studies on 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid may not be available, its structural analogs suggest potential in this area .
Chemical Synthesis
This compound is also used in chemical synthesis as a building block for complex molecules. Its reactive carboxylic acid group allows for various chemical reactions, making it a versatile reagent in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
1-benzyl-2,3-dimethylindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVAZMLZZGYECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340341 | |
Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
CAS RN |
313498-12-3 | |
Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.